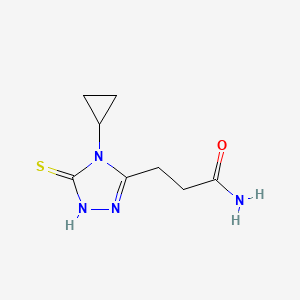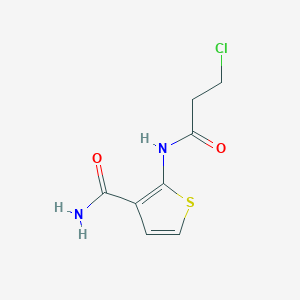
2-(3-Chloropropanamido)thiophene-3-carboxamide
Descripción general
Descripción
“2-(3-Chloropropanamido)thiophene-3-carboxamide” is a chemical compound with the molecular formula C8H9ClN2O2S . It is a powder in physical form . The IUPAC name of this compound is 2-[(2-chloropropanoyl)amino]-3-thiophenecarboxamide .
Molecular Structure Analysis
The molecular structure of “2-(3-Chloropropanamido)thiophene-3-carboxamide” was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .
Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 232.69 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and spectral properties of related thiophene carboxamide derivatives have been extensively explored in research. For instance, derivatives have been synthesized via solvent-free condensation methods, leading to high yields and purity as verified through spectral data analysis. Such derivatives show potential in the development of new chemical entities with tailored physical and chemical properties (Thirunarayanan & Sekar, 2013). Furthermore, the structural and physicochemical characterization of carboxamides and their metal complexes has been investigated, revealing antibacterial activities against strains like E. coli, showcasing their potential in antimicrobial applications (Aktan, Gündüzalp, & Özmen, 2017).
Antibacterial and Antimicrobial Activities
Several studies focus on the antibacterial and antimicrobial properties of thiophene carboxamide derivatives. These compounds have been evaluated for their effectiveness against various bacterial strains, showing promising results. For instance, some acid chloride derivatives of thiophene carboxamides have been screened for in vitro anti-inflammatory and antioxidant activities, indicating their potential for therapeutic applications (Kumar, Anupama, & Khan, 2008). Another study demonstrated the synthesis and characterization of Schiff bases from thiophene carboxamides, which exhibited antimicrobial activity, further underscoring the utility of these compounds in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Anticancer Activity
The synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives from thiophene carboxamides has been explored, with some compounds showing significant in vitro cytotoxicity against various cancer cell lines. This suggests their potential in anticancer drug development (Atta & Abdel‐Latif, 2021). The ability to inhibit cancer cell growth through structural modification of thiophene carboxamides provides a promising avenue for therapeutic research.
Structural and Electronic Analysis
Research on the structural and electronic characteristics of thiophene carboxamides, including X-ray diffraction and DFT studies, has been conducted to understand their chemical behavior and reactivity better. These studies are crucial for designing molecules with specific properties and activities, such as antimicrobial or anticancer agents (Cakmak et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-chloropropanoylamino)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c9-3-1-6(12)11-8-5(7(10)13)2-4-14-8/h2,4H,1,3H2,(H2,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQRKXCWWIVCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801207950 | |
| Record name | 2-[(3-Chloro-1-oxopropyl)amino]-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropropanamido)thiophene-3-carboxamide | |
CAS RN |
929973-98-8 | |
| Record name | 2-[(3-Chloro-1-oxopropyl)amino]-3-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929973-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Chloro-1-oxopropyl)amino]-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



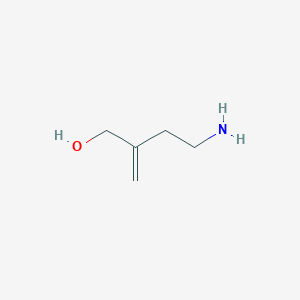
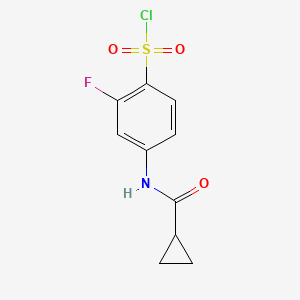
![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B3431734.png)
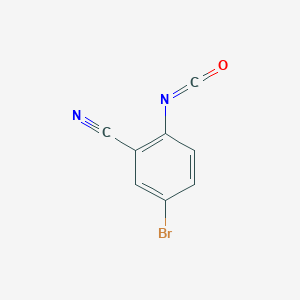
![Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3431754.png)

![Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3431763.png)
![(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine](/img/structure/B3431764.png)
![3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3431773.png)

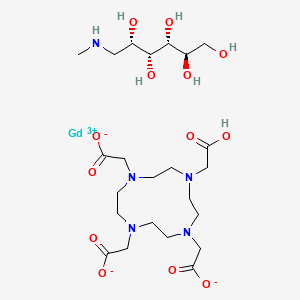
![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/no-structure.png)

